(Nitromethyl)cyclohexane
Overview
Description
(Nitromethyl)cyclohexane is a chemical compound with the molecular formula C7H13NO2 . It contains a total of 23 bonds, including 10 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 six-membered ring, and 1 nitro group (aliphatic) .
Molecular Structure Analysis
The molecular structure of (Nitromethyl)cyclohexane includes a six-membered ring and a nitro group . The cyclohexane ring in this compound is likely to adopt a chair conformation, which is the most stable conformation for cyclohexane . This conformation eliminates angle strain and eclipsing strain, making the molecule more stable .
Scientific Research Applications
Comprehensive Analysis of (Nitromethyl)cyclohexane Applications
(Nitromethyl)cyclohexane is a versatile chemical compound with a range of applications in scientific research and industry. Below is a detailed analysis of its unique applications across various fields.
Synthesis of Value-Added Products: Catalytic hydrogenation of (nitromethyl)cyclohexane can lead to the production of several value-added products such as cyclohexanone oxime , cyclohexanone , cyclohexanol , cyclohexylamine , and dicyclohexylamine . These compounds have significant applications in the chemical industry, being produced on a large scale through multi-step processes. The direct synthesis via selective hydrogenation presents an excellent alternative, offering a more environmentally-friendly and cost-effective method .
Pharmaceutical Intermediates: The compound serves as a precursor for pharmaceutical intermediates. For instance, cyclohexanone, which can be derived from (nitromethyl)cyclohexane, is used in the synthesis of caprolactam, a precursor to Nylon 6—a material widely used in the production of fibers for textiles and carpets .
Agrochemical Synthesis: In agrochemical research, (nitromethyl)cyclohexane derivatives are utilized for synthesizing pesticides and herbicides. The structural versatility of the compound allows for the creation of various active agents that can target specific pests or plant diseases.
Organic Synthesis Building Block: As a building block in organic synthesis, (nitromethyl)cyclohexane is involved in the construction of complex molecules. It can be transformed into a monosubstituted cyclohexanone, which is a versatile intermediate for synthesizing natural products and developing new synthetic methodologies .
Material Science: In material science, derivatives of (nitromethyl)cyclohexane are used to develop new polymers with unique properties. These polymers can have applications ranging from biodegradable materials to high-performance plastics for engineering applications.
Catalyst Development: The compound is also used in the development of catalysts for chemical reactions. Researchers study the hydrogenation of (nitromethyl)cyclohexane to understand and improve catalytic processes, which can lead to more efficient industrial chemical production .
Environmental Chemistry: In environmental chemistry, (nitromethyl)cyclohexane is studied for its potential use in bioremediation processes. Its derivatives could help in breaking down pollutants or in the synthesis of environmentally-friendly solvents.
Flow Chemistry: The transition from batch to flow chemistry is a significant trend in sustainable manufacturing. (Nitromethyl)cyclohexane’s role in this field includes its use in flow systems for three-phase catalytic hydrogenation, which offers advantages like easy scale-up and process intensification .
Safety And Hazards
properties
IUPAC Name |
nitromethylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-8(10)6-7-4-2-1-3-5-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXAUWIWPPUGLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30949115 | |
Record name | (Nitromethyl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30949115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Nitromethyl)cyclohexane | |
CAS RN |
2625-30-1 | |
Record name | NSC3634 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3634 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Nitromethyl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30949115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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